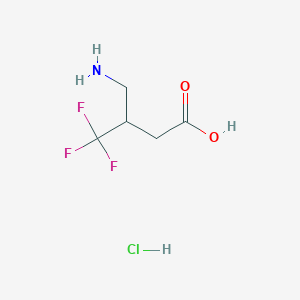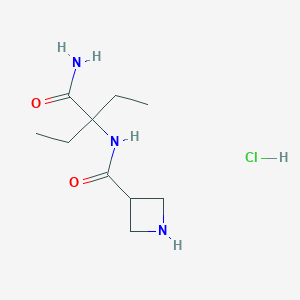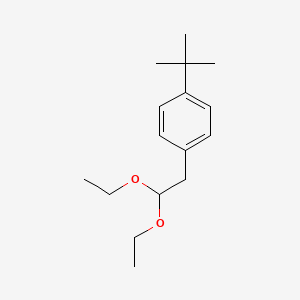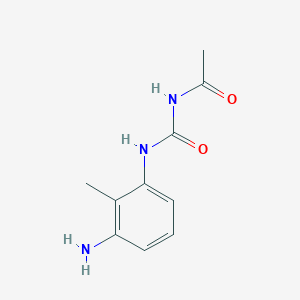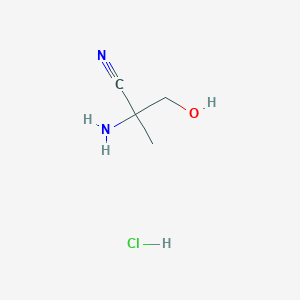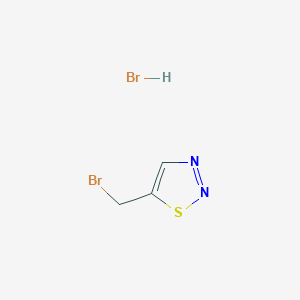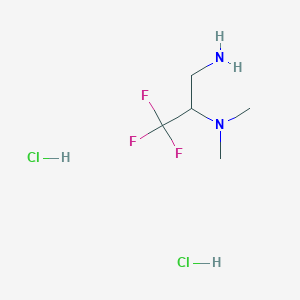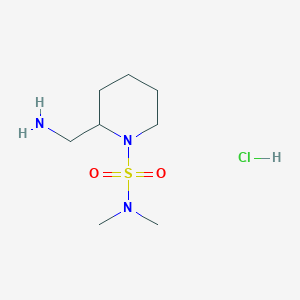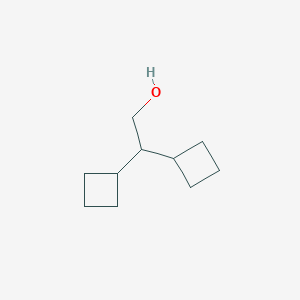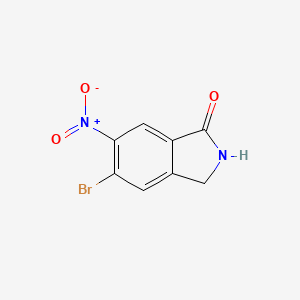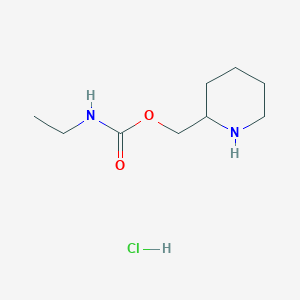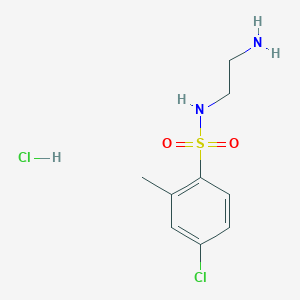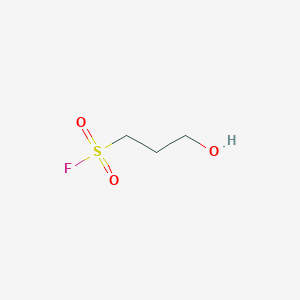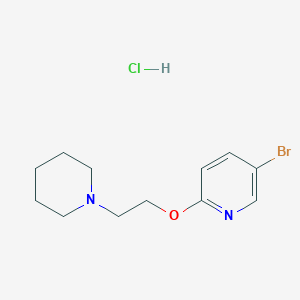
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride
Overview
Description
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride, also known as 5-BPEH, is a chemical compound that has been used in a variety of scientific research applications. It is an organic compound with a molecular formula of C10H14BrClN2O and a molecular weight of 297.6 g/mol. 5-BPEH is a colorless to light yellow solid with a melting point of 132-134°C. It has a number of interesting properties that make it a useful tool for scientists.
Scientific Research Applications
Synthesis and Biological Activity
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride and its derivatives are primarily involved in the synthesis of complex chemical structures. For instance, a study focused on synthesizing and characterizing a compound related to this chemical, highlighting its potential fungicidal and antiviral activities, particularly against tobacco mosaic virus (Li et al., 2015).
Antiviral Activity
Research has also been conducted on similar compounds for antiviral applications. A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to 5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride, revealed notable inhibition of retrovirus replication in cell culture, indicating potential antiretroviral properties (D. Hocková et al., 2003).
Catalytic Applications
The compound and its analogs have been used in catalytic processes. For instance, CuI-catalyzed hydroxylation of aryl bromides under the assistance of 5-bromo-2-(1H-imidazol-2-yl)pyridine and related ligands has been reported. This process efficiently converts both electron-rich and electron-deficient aryl bromides into substituted phenols (Jianhuan Jia et al., 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride have been investigated for their potential analgesic and antiparkinsonian activities. A study synthesized a range of substituted pyridine derivatives from related compounds and found them to have promising analgesic and antiparkinsonian effects, comparable to standard reference drugs (A. Amr et al., 2008).
Chemical Synthesis and Characterization
The compound is also involved in the synthesis and characterization of various chemical structures. For example, N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel non-peptide CCR5 antagonist, was synthesized and characterized using techniques such as NMR and MS, indicating its potential in chemical and pharmaceutical applications (H. Bi, 2014).
Learning and Memory Research
The compound has been implicated in research related to learning and memory. A study synthesized derivatives of the compound and tested their effects on learning and memory facilitation in mice, indicating potential neurological applications (Li Ming-zhu, 2012).
properties
IUPAC Name |
5-bromo-2-(2-piperidin-1-ylethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O.ClH/c13-11-4-5-12(14-10-11)16-9-8-15-6-2-1-3-7-15;/h4-5,10H,1-3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHBEVNCXOZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)
